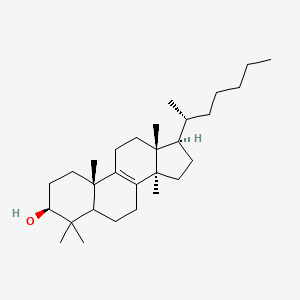

27-Nor-24,25-dihydrolanosterol

Description

Structure

3D Structure

Properties

CAS No. |

73196-96-0 |

|---|---|

Molecular Formula |

C29H50O |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(3S,10S,13R,14R,17R)-17-[(2R)-heptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-8-9-10-11-20(2)21-14-18-29(7)23-12-13-24-26(3,4)25(30)16-17-27(24,5)22(23)15-19-28(21,29)6/h20-21,24-25,30H,8-19H2,1-7H3/t20-,21-,24?,25+,27-,28-,29+/m1/s1 |

InChI Key |

BEIRSHXJIVLGHE-HCNCDNNGSA-N |

SMILES |

CCCCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Isomeric SMILES |

CCCCC[C@@H](C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CCCCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Synonyms |

27-nor-24,25-dihydrolanosterol |

Origin of Product |

United States |

Biosynthesis and Metabolic Fates of 27 nor 24,25 Dihydrolanosterol

Origin and Formation of 27-Nor-24,25-dihydrolanosterol

This compound is understood as a synthetic analog of 24,25-dihydrolanosterol, a key intermediate in cholesterol biosynthesis. nih.govjst.go.jp 24,25-Dihydrolanosterol, also known as lanostenol, is itself a direct derivative of lanosterol (B1674476), the foundational tetracyclic sterol from which cholesterol is formed. mdpi.comwikipedia.org The structural distinction of this compound lies in its shortened isoprenoid side chain; specifically, it lacks the C-27 carbon that is present in its parent compound, 24,25-dihydrolanosterol. nih.govjst.go.jp This modification makes it a valuable tool for studying the substrate specificity and mechanics of the enzymes involved in the later stages of cholesterol synthesis. nih.govscispace.com

The biosynthesis of cholesterol from lanosterol in animal cells can proceed via two primary routes: the Bloch pathway and the Kandutsch-Russell pathway. nih.govfrontiersin.org These pathways are distinguished by the timing of the reduction of the double bond at the C24-C25 position on the sterol side chain. The Kandutsch-Russell pathway is initiated when the enzyme sterol Δ24-reductase (DHCR24) acts on lanosterol to reduce its Δ24 double bond, forming 24,25-dihydrolanosterol as the first committed intermediate. mdpi.comnih.gov Subsequent enzymatic steps, including demethylations, then occur on a saturated side-chain backbone. mdpi.comnih.gov

As an analog of 24,25-dihydrolanosterol, this compound serves as a substrate mimic for the enzymes of the Kandutsch-Russell pathway. nih.govjst.go.jp Its metabolism provides insights into how the enzymatic machinery of this pathway accommodates variations in the sterol side chain structure.

Downstream Metabolic Transformations of this compound

A critical transformation in cholesterol biosynthesis is the removal of the 14α-methyl group from the sterol nucleus. Research has demonstrated that this compound is a substrate for this process. nih.govjst.go.jp Using a reconstituted monooxygenase system from rat liver microsomes, which included the enzyme cytochrome P-450(14DM) (lanosterol 14α-demethylase, or CYP51A1) and NADPH-cytochrome P-450 reductase, scientists observed the conversion of this compound into its corresponding 14-demethylated product. nih.govjst.go.jp

The primary demethylated metabolite was identified through gas chromatography-mass spectrometry and high-performance liquid chromatography (HPLC). nih.govjst.go.jp Studies with yeast lanosterol 14α-demethylase also confirmed that the enzyme could process 27-nor-DHL, although the catalytic activity was influenced by the length of the side chain. nih.gov

Table 1: 14α-Demethylation of this compound

| Substrate | Enzyme System | Identified Product | Source |

|---|---|---|---|

| This compound | Rat Liver Cytochrome P-450(14DM) and NADPH-cytochrome P-450 reductase | 27-nor-4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol | nih.gov, jst.go.jp |

Beyond the initial demethylation, this compound can be further metabolized through subsequent steps of the sterol synthesis pathway to yield the corresponding cholesterol analog, 27-norcholesterol. jst.go.jpresearchgate.net In experiments using rat liver homogenate preparations, this compound was transformed into 27-norcholesterol. jst.go.jpresearchgate.netnih.gov

The efficiency of this conversion was quantified in one study, which found that 6.5% of the initial this compound was converted to 27-norcholesterol. jst.go.jpresearchgate.net This was compared to a parallel control experiment where lanosterol was converted to cholesterol with an efficiency of 24.8%, indicating that while the analog is processed by the full pathway, it is a less efficient substrate than the natural intermediate. jst.go.jp

Studies on the metabolism of this compound have led to the structural identification of several downstream products. The most clearly defined metabolites are the direct result of key enzymatic steps in the cholesterol biosynthesis pathway.

The initial 14α-demethylation yields 27-nor-4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol . nih.govjst.go.jp The end-product of the metabolic sequence in rat liver homogenates is 27-norcholesterol . jst.go.jpresearchgate.net In addition to this primary cholesterol analog, the same studies using rat liver homogenates also successfully determined the structures of two other metabolites, which were designated as compounds 9 and 11 in the original research publication. jst.go.jpresearchgate.net However, studies have also shown that the extent of metabolism is dependent on the side chain structure, as analogs with more significant truncations, such as 23,24,25,26,27-pentanordihydrolanosterol (B1259392), were not transformed into their corresponding cholesterol analogs under similar conditions. jst.go.jpresearchgate.net

Table 2: Identified Metabolites of this compound

| Metabolite Name | Metabolic Process | Experimental System | Source |

|---|---|---|---|

| 27-nor-4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol | 14α-Demethylation | Reconstituted rat liver monooxygenase system | nih.gov, jst.go.jp |

| 27-norcholesterol | Complete demethylation and reduction | Rat liver homogenate | jst.go.jp, researchgate.net |

| Metabolite 9 | Intermediate metabolism | Rat liver homogenate | jst.go.jp |

| Metabolite 11 | Intermediate metabolism | Rat liver homogenate | jst.go.jp |

Comparative Metabolic Flux Analyses

Metabolic flux analysis is a crucial methodology for quantifying the rate of turnover of metabolites in a biological pathway. In the study of sterol biosynthesis, this analysis provides insights into the dynamics of intermediate compounds like this compound. By comparing metabolic fluxes under different conditions or in various organisms, researchers can understand the regulation and efficiency of pathways leading to cholesterol and other steroids.

Detailed research findings from such analyses reveal the intricate control mechanisms of sterol biosynthesis. For instance, studies in rat liver homogenates have been instrumental in elucidating the metabolic fate of this compound. jst.go.jpnih.gov These investigations have shown that this compound is a substrate for the enzymes of the cholesterol biosynthetic pathway, although it is metabolized at a different rate compared to lanosterol. jst.go.jp

One key finding is that this compound is converted to 27-norcholesterol. jst.go.jp In a comparative experiment using rat liver homogenates, the conversion of this compound to its cholesterol analog was 6.5%, while the conversion of lanosterol to cholesterol was significantly higher at 24.8% under the same conditions. jst.go.jp This suggests that while the pathway recognizes and processes the "nor" compound, the efficiency of its conversion is considerably lower than that of the natural substrate, lanosterol.

Furthermore, these studies identified other metabolites, indicating that this compound can enter branching pathways. jst.go.jp The structural modifications in the side chain, such as the absence of the C-27 methyl group, significantly influence the metabolic rate and the products formed. jst.go.jpnih.gov This highlights the specificity of the enzymes involved in the later stages of cholesterol biosynthesis.

Metabolic flux can also be analyzed in different biological systems, such as yeast, which is a common model organism for studying sterol biosynthesis. bohrium.com In yeast, flux analysis has been used to understand how the cell regulates the production of ergosterol (B1671047), the yeast equivalent of cholesterol, under various growth conditions. bohrium.com These studies often involve isotopic labeling to trace the flow of carbon through the pathway, providing quantitative data on the rates of different enzymatic steps. elifesciences.orgnih.gov

The table below presents data from a study on the metabolism of this compound by rat liver homogenate preparations, illustrating the comparative conversion rates of different lanosterol analogs.

Table 1: Comparative Metabolism of Lanosterol Analogs in Rat Liver Homogenate

| Substrate | Product | Conversion Rate (%) |

|---|---|---|

| Lanosterol | Cholesterol | 24.8 |

| This compound | 27-Norcholesterol | 6.5 |

| 23,24,25,26,27-Pentanordihydrolanosterol | Corresponding cholesterol analog | Not transformed |

Data sourced from Sato and Sonoda, 1982. jst.go.jp

This data clearly demonstrates the importance of the side chain structure for efficient metabolism in the cholesterol biosynthesis pathway. jst.go.jp The complete lack of conversion for the pentanor analog further emphasizes the structural requirements of the enzymes. jst.go.jp

Enzymatic Systems and Biochemical Transformations Associated with 27 nor 24,25 Dihydrolanosterol

Lanosterol (B1674476) 14α-Demethylase (CYP51/CYP51A1) Interactions

Lanosterol 14α-demethylase, or CYP51, is a crucial enzyme in the biosynthesis of sterols, catalyzing the removal of the 14α-methyl group from lanosterol and its analogs. nih.govresearchgate.net This reaction is an essential step in the conversion of lanosterol to cholesterol in mammals and ergosterol (B1671047) in fungi. researchgate.netcambridge.org The interaction of CYP51 with various substrates, including 27-Nor-24,25-dihydrolanosterol, provides insight into the enzyme's specificity and catalytic mechanism.

Research has demonstrated that this compound can be metabolized by the reconstituted lanosterol 14α-demethylase system. nih.govnih.gov Studies using a reconstituted monooxygenase system from rat liver microsomes, which includes CYP51 and NADPH-cytochrome P-450 reductase, have shown that this compound is converted to its corresponding 14-demethylated product. nih.govjst.go.jp This conversion confirms that the absence of the C-27 methyl group does not prevent the molecule from being recognized and processed by the CYP51 enzyme complex. The enzymatic reaction requires the presence of NADPH and molecular oxygen, consistent with the monooxygenase activity of cytochrome P450 enzymes. nih.govjst.go.jp

The product of this reaction has been identified as 27-nor-4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol. nih.govjst.go.jp This identification was made through comparative analysis of its gas chromatography-mass spectrum and high-performance liquid chromatography (HPLC) retention time with the known metabolite of 24,25-dihydrolanosterol. nih.govjst.go.jp

The substrate specificity of CYP51 is a critical aspect of its function and varies across different biological kingdoms. nih.govacs.org While CYP51 enzymes are highly conserved in their primary function of 14α-demethylation, they exhibit preferences for different sterol substrates. nih.gov For instance, mammalian and yeast CYP51 can demethylate a range of substrates, including lanosterol and 24,25-dihydrolanosterol, whereas plant and some protozoan CYP51s prefer C4-monomethylated sterols like obtusifoliol. acs.orgnih.govtdl.org

Studies on analogs of 24,25-dihydrolanosterol with progressively shorter side chains have revealed the limits of CYP51's substrate tolerance. Rat liver microsomal CYP51 can metabolize 27-nor-, 26,27-dinor-, and 25,26,27-trinor-24,25-dihydrolanosterol. nih.govjst.go.jp However, analogs with even shorter side chains, such as 24,25,26,27-tetranor- and 23,24,25,26,27-pentanor-24,25-dihydrolanosterol, were not metabolized by the reconstituted enzyme system. nih.govjst.go.jp This indicates that a certain length of the sterol side chain is necessary for the enzyme to perform its catalytic function.

Similarly, yeast CYP51 demonstrates activity towards this compound and other analogs with trimmed side chains, although the activity is lower for the trinor- and tetranor-derivatives. nih.gov These findings highlight that while the enzyme can accommodate variations in the sterol side chain, there are structural constraints that dictate whether a molecule can act as a substrate.

Kinetic studies of the demethylation of 24,25-dihydrolanosterol analogs by yeast lanosterol 14α-demethylase have provided quantitative insights into the enzyme-substrate interactions. nih.gov While specific Vmax and Km values for this compound are not always explicitly detailed in isolation, the trends observed for a series of side-chain-trimmed analogs are informative.

Kinetic analysis revealed that the affinity (as indicated by the Michaelis constant, Km) of the yeast demethylase for these analogs increases as the side chain is shortened, with the trinor-derivative showing a considerably higher affinity than the parent compound, 24,25-dihydrolanosterol. nih.gov The affinities for 27-nor- and 26,27-dinor-derivatives were intermediate between that of 24,25-dihydrolanosterol and the trinor-derivative. nih.gov

Conversely, the maximum reaction velocity (Vmax) of the demethylase decreased as the side-chain length of the 24,25-dihydrolanosterol derivatives was reduced. nih.gov This decrease in Vmax correlated with a decrease in the substrate-dependent reduction rate of the CYP51 enzyme itself. nih.gov These observations suggest that while a shorter side chain may allow for tighter binding in the active site, the interaction of the terminal portion of the side chain (specifically carbons C-25, C-26, and C-27) is crucial for promoting the catalytic activity of the enzyme. nih.gov

Table 1: Kinetic Trends of Yeast CYP51 with 24,25-Dihydrolanosterol Analogs

| Substrate Analog | Relative Affinity (1/Km) | Relative Catalytic Activity (Vmax) |

|---|---|---|

| 24,25-Dihydrolanosterol | Baseline | Baseline |

| This compound | Increased | Decreased |

| 26,27-Dinor-24,25-dihydrolanosterol | Further Increased | Further Decreased |

| 25,26,27-Trinor-24,25-dihydrolanosterol | Highest | Lower |

This table is a qualitative representation based on the described trends. nih.gov

Role of NADPH-Cytochrome P-450 Reductase in this compound Metabolism

The catalytic activity of CYP51 is dependent on the transfer of electrons from a redox partner. In the endoplasmic reticulum, this partner is NADPH-cytochrome P450 reductase (POR). bioscientifica.comresearchgate.netplos.org POR is an essential enzyme that transfers electrons from NADPH to various cytochrome P450 enzymes, including CYP51. researchgate.netplos.org

The metabolism of this compound by CYP51 is part of a reconstituted monooxygenase system that explicitly requires both CYP51 and NADPH-cytochrome P-450 reductase. nih.govnih.gov In this system, POR facilitates the transfer of electrons necessary for the three successive monooxygenation steps involved in the 14α-demethylation reaction. nih.gov The substrate-dependent reduction rate of CYP51, which is influenced by the side chain structure of the sterol, is a direct reflection of the functional interaction between the substrate-bound CYP51 and POR. nih.gov The observation that the reduction rate decreases with shorter side chains indicates that the nature of the substrate directly impacts the efficiency of electron transfer from POR to CYP51. nih.gov

Side Chain Structure Influence on Enzyme Catalysis and Substrate Binding

The structure of the sterol side chain plays a dual role in its interaction with CYP51, influencing both substrate binding and the subsequent catalytic steps. Studies with this compound and other analogs have been instrumental in dissecting these roles. nih.gov

The interaction of the side chain, particularly the terminal carbons (C-25, C-26, and C-27), with the substrate-binding site of lanosterol 14α-demethylase appears to be necessary for enhancing the enzyme's catalytic activity. nih.gov This is evidenced by the decreasing Vmax values observed with yeast CYP51 as the side chain is shortened. nih.gov This suggests that the proper positioning and interaction of the full-length side chain contribute to a catalytically competent conformation of the enzyme.

However, this interaction is not essential for substrate binding itself. In fact, analogs with shorter side chains, including the trinor-derivative, exhibit a higher affinity for the enzyme than 24,25-dihydrolanosterol. nih.gov This indicates that the hydrophobic interactions of the sterol core and the remaining portion of the side chain are sufficient for binding, and the absence of the terminal methyl groups may even allow for a more favorable fit within a specific region of the active site. The increased affinity, however, does not translate to increased catalytic turnover, highlighting a decoupling of binding affinity and catalytic efficiency.

Enzymatic Regulation and Post-Translational Modulations Relevant to Sterol Metabolism

The regulation of sterol biosynthesis is a complex process involving transcriptional, post-transcriptional, and post-translational mechanisms to maintain cellular sterol homeostasis. While specific studies focusing solely on the regulation of this compound metabolism are not prevalent, the broader regulatory mechanisms affecting CYP51 and sterol metabolism are relevant.

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis and are critical for regulating enzyme activity, protein interactions, and signaling. wikipedia.orgabcam.com For cytochrome P450 enzymes, PTMs such as phosphorylation can modulate their activity. nih.gov For example, phosphorylation can serve as a molecular switch, rapidly altering protein function in response to cellular signals. abcam.com While direct evidence for the post-translational modification of CYP51 in response to this compound is not available, intermediates in the sterol pathway can have regulatory roles. For instance, a reaction intermediate of lanosterol demethylation in mammals is known to act as a suppressor of HMG-CoA reductase translation, thereby downregulating cholesterol production. nih.gov

Furthermore, the activity of the entire P450 system is dependent on the expression and function of its components, including NADPH-cytochrome P450 reductase. The regulation of POR itself can therefore impact the metabolism of all its dependent enzymes, including CYP51. The intricate control of sterol biosynthesis ensures that the production of vital sterols is finely tuned to the cell's needs, and the study of analogs like this compound contributes to our understanding of the substrate-level specificities within this highly regulated pathway.

Cellular and Biological Roles of 27 nor 24,25 Dihydrolanosterol and Its Derivatives

Effects on Regulatory Enzymes of Sterol Synthesis

The regulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, is a critical aspect of maintaining cellular cholesterol homeostasis. A key mechanism in this regulation is the accelerated degradation of HMG-CoA reductase, which is influenced by various sterol intermediates. Among these, 24,25-dihydrolanosterol has been identified as a potent trigger for the degradation of HMG-CoA reductase. nih.govnih.gov

The process is initiated by the direct binding of sterols, such as 24,25-dihydrolanosterol, to the transmembrane domain of HMG-CoA reductase. nih.govpnas.org This interaction is thought to induce conformational changes in the enzyme, facilitating its binding to Insig (insulin-induced gene) proteins located in the endoplasmic reticulum membrane. pnas.orgnih.gov The binding to Insigs subsequently leads to the ubiquitination of HMG-CoA reductase, marking it for degradation by the proteasome. nih.govpnas.org

Notably, 24,25-dihydrolanosterol is more potent in stimulating the degradation of HMG-CoA reductase compared to cholesterol itself. nih.gov This suggests a specific role for this intermediate in the feedback regulation of the cholesterol synthesis pathway. The structural features of 24,25-dihydrolanosterol, particularly the methyl groups at the C4 position, appear to be important for its activity in promoting HMG-CoA reductase degradation. researchgate.net While the precise molecular mechanisms of how the sterol-sensing domain of HMG-CoA reductase binds and senses 24,25-dihydrolanosterol are still under investigation, it is clear that this interaction is a crucial step in initiating the enzyme's degradation. nih.gov

| Compound | Effect on HMG-CoA Reductase | Mechanism of Action |

| 24,25-dihydrolanosterol | Potent stimulator of degradation nih.gov | Binds to the transmembrane domain, promotes interaction with Insigs, leading to ubiquitination and proteasomal degradation nih.govpnas.org |

| Cholesterol | Stimulator of degradation | Less potent than 24,25-dihydrolanosterol nih.gov |

| 25-hydroxycholesterol | Stimulator of degradation pnas.org | Accelerates ER-associated degradation pnas.org |

| Lanosterol (B1674476) | Stimulator of degradation nih.gov | Contributes to the feedback regulation of HMG-CoA reductase nih.gov |

Modulation of Gene Regulatory Pathways by Sterol Intermediates

The accumulation of 24,25-dihydrolanosterol has been shown to modulate specific gene regulatory pathways, contributing to its effects on cell proliferation. researchgate.net In CYP51A1 knockout cells with elevated levels of 24,25-dihydrolanosterol, there is an observed activation of the LEF1 transcription factor. nih.govresearchgate.net LEF1 is a key component of the WNT signaling pathway and is known to promote cell proliferation. nih.gov

The activation of LEF1 in these cells is believed to occur through the WNT/NFKB signaling pathways. nih.gov In contrast, cells that accumulate later-stage sterols like lathosterol (B1674540) and desmosterol (B1670304) show downregulation of pathways such as E2F and mitosis, and an enrichment of the tumor suppressor HNF1A. nih.gov This highlights the distinct and sometimes opposing effects that different sterol intermediates can have on gene expression and cellular behavior. researchgate.net The finding that early sterol intermediates, such as 24,25-dihydrolanosterol, promote cell proliferation through these pathways, while later intermediates suppress it, underscores the complexity of sterol signaling. biorxiv.orgresearchgate.net

Presence and Metabolism in Diverse Organisms (Non-Human Specific)

The metabolism of 27-nor-24,25-dihydrolanosterol has been investigated in rat liver homogenate preparations. nih.govkeio.ac.jp These studies have shown that this lanosterol analog can be metabolized to 27-norcholesterol. keio.ac.jp The biotransformation involves a series of enzymatic reactions that parallel the later steps of the canonical cholesterol biosynthesis pathway.

In vitro experiments using tritium-labeled this compound with rat liver preparations demonstrated its conversion to several metabolites. keio.ac.jp These included 4-monomethyl sterols, 4,4-demethyl sterols, and the corresponding sterones. keio.ac.jp A significant finding was the successful conversion of this compound to 27-norcholesterol, indicating that the enzymatic machinery for demethylation and double bond rearrangement in the rat liver can act on this side-chain-modified sterol. keio.ac.jp

However, the structure of the side chain appears to be a critical determinant for metabolism. A related compound with a shorter side chain, 23,24,25,26,27-pentanordihydrolanosterol (B1259392), was not metabolized to its corresponding cholesterol analog under the same conditions. nih.govkeio.ac.jp This suggests a degree of substrate specificity in the enzymes of the cholesterol synthesis pathway.

Potential as Ligands for Nuclear Receptors (e.g., LXR)

While the primary focus of research on 24,25-dihydrolanosterol has been on its role in HMG-CoA reductase degradation, there is also evidence suggesting that it and other cholesterol synthesis intermediates can act as ligands for nuclear receptors, such as the Liver X Receptor (LXR). nih.gov LXRs are important regulators of genes involved in lipid metabolism and inflammation.

Some studies have identified 24,25-dihydrolanosterol as a potential activating ligand for LXR. nih.gov The activation of LXR by sterol intermediates can lead to the upregulation of genes involved in cholesterol export, providing another layer of regulation for cellular cholesterol levels. While other oxysterols, such as 27-hydroxycholesterol, are well-established LXR ligands, the role of intermediates from the cholesterol synthesis pathway, including 24,25-dihydrolanosterol, is an area of ongoing investigation. nih.gov

Structure Activity Relationship Studies with 27 nor 24,25 Dihydrolanosterol Analogs

Inhibitory Effects on Cholesterol Biosynthesis

Research into the structure-activity relationships of 27-Nor-24,25-dihydrolanosterol and its analogs has revealed important insights into the structural requirements for inhibiting cholesterol biosynthesis. Studies have shown that both the side chain and the steroid nucleus are critical for the inhibitory effect on the conversion of lanosterol (B1674476) to cholesterol. scispace.com

Among a series of lanosterol analogs, this compound has demonstrated the most potent inhibitory effect on cholesterol biosynthesis from lanosterol in a rat liver homogenate system. scispace.com In one study, it exhibited a 77% inhibition of cholesterol synthesis from lanosterol. scispace.com The metabolism of this compound, itself an effective inhibitor, was studied using rat liver homogenates. It was found to be converted to its corresponding cholesterol analog, 27-norcholesterol, at a rate of 6.5%, while lanosterol was converted to cholesterol at a rate of 24.8% in the control experiment. jst.go.jp

The inhibitory action of some sterol analogs has been localized to enzymatic steps downstream of dihydrolanosterol (B1674475). oup.comoup.com For instance, certain fungal extracts containing sterol analogues were found to inhibit cholesterol biosynthesis even when mevalonate (B85504) or 24,25-dihydro-[24,25-³H₂]-lanosterol were used as precursors, indicating an inhibition point after the formation of these intermediates. oup.comoup.com

The accumulation of specific precursors can also play a role in the feedback regulation of cholesterol synthesis. For example, hypoxia can lead to the accumulation of lanosterol and 24,25-dihydrolanosterol, which in turn stimulates the degradation of HMG-CoA reductase, a key regulatory enzyme in the cholesterol biosynthesis pathway. nih.gov

Table 1: Inhibitory Effects of Lanosterol Analogs on Cholesterol Biosynthesis from Lanosterol Data sourced from studies on rat liver homogenates.

| Compound | Inhibition of Cholesterol Synthesis from Lanosterol (%) |

| This compound | 77 |

| 24,25-Dihydrolanosterol | 17 |

| 24-Ethylidene-lanosterol | Showed inhibitory effects |

| Dinor-lanosterol analog | Showed inhibitory effects |

| Tetranor-lanosterol analog | Showed inhibitory effects |

| Pentanor-lanosterol analog | Showed inhibitory effects |

Source: Adapted from scientific literature. scispace.com

Characterization of Trinor, Tetranor, and Pentanor Derivatives

The synthesis and biochemical evaluation of derivatives of 24,25-dihydrolanosterol with progressively shorter side chains—specifically trinor, tetranor, and pentanor analogs—have been instrumental in understanding the role of the side chain in enzymatic processing.

Studies on the 14α-demethylation of these derivatives by a reconstituted monooxygenase system from rat liver microsomes revealed that 27-nor-, 26,27-dinor-, and 25,26,27-trinor-24,25-dihydrolanosterol were converted to their corresponding 14-demethylated products. researchgate.net However, the 24,25,26,27-tetranor- and 23,24,25,26,27-pentanor- analogs of 24,25-dihydrolanosterol were not metabolized by this enzyme system. researchgate.net This suggests a minimum side chain length is necessary for substrate recognition and catalysis by the 14α-demethylase enzyme. researchgate.net

Further investigations with a purified yeast lanosterol 14α-demethylase (P-45014DM) confirmed these findings. The enzyme catalyzed the 14α-demethylation of derivatives with side chains longer than the tetranor derivative, although the activities for the trinor- and tetranor-derivatives were lower. researchgate.net

Interestingly, while 23,24,25,26,27-pentanordihydrolanosterol (B1259392) is an inhibitor of cholesterol biosynthesis, it is not transformed into its corresponding cholesterol analog by rat liver homogenate preparations. jst.go.jp This highlights the critical importance of the side chain structure for the complete biosynthetic conversion to cholesterol. jst.go.jp The synthesis of deuterated and undeuterated 21- and 22-methyl derivatives of 23,24,25,26,27-pentanor analogs of dihydrolanosterol has been reported, providing tools for further structural and metabolic studies. jst.go.jpresearchgate.net Additionally, the synthesis of novel 24-amino-25,26,27-trinorlanost-8-ene derivatives has been explored for potential cytotoxic applications. nih.gov

Influence of Side Chain Length on Biochemical Activity

The length of the sterol side chain has a profound influence on the biochemical activity of this compound analogs, particularly concerning their interaction with key enzymes in the cholesterol biosynthesis pathway.

The activity of lanosterol 14α-demethylase is highly sensitive to the length of the substrate's side chain. Research has shown that the Vmax values of the demethylase for 24,25-dihydrolanosterol derivatives decrease as the side chain length is shortened. researchgate.net Concurrently, the substrate-dependent reduction rate of the cytochrome P-450 component of the enzyme also decreases with shorter side chains. researchgate.net

These findings strongly suggest that the interaction of the terminal portion of the lanosterol side chain, specifically carbons C-25, C-26, and C-27, with the substrate-binding site of lanosterol 14α-demethylase is crucial for enhancing the enzyme's catalytic activity. researchgate.net While derivatives with shorter side chains like trinor and tetranor analogs can still be demethylated, the efficiency is reduced. researchgate.net Analogs with even shorter side chains, such as pentanor derivatives, are not substrates for the enzyme at all. researchgate.net

This dependence on side chain length for enzymatic activity underscores its importance in the feedback inhibition of cholesterol synthesis. nih.gov While drastic changes to the side chain's stereochemistry or even its near-complete removal can still allow for feedback inhibition, the efficiency of metabolic conversion is clearly impacted. nih.gov

Table 2: Effect of Side Chain Length on the 14α-Demethylation of 24,25-Dihydrolanosterol (DHL) Analogs by Yeast Lanosterol 14α-Demethylase

| Substrate | Relative Activity | Metabolized by Enzyme System |

| 24,25-Dihydrolanosterol (DHL) | High | Yes |

| 27-Nor-DHL | Intermediate | Yes |

| 26,27-Dinor-DHL | Intermediate | Yes |

| 25,26,27-Trinor-DHL | Low | Yes |

| 24,25,26,27-Tetranor-DHL | Low | Yes (Yeast), No (Rat Liver) |

| 23,24,25,26,27-Pentanor-DHL | None | No |

Source: Compiled from multiple studies. researchgate.netresearchgate.net

Stereoselective Reactions of Sterol Derivatives

Stereoselectivity is a critical aspect of the biochemical reactions involving sterol derivatives. The enzymes of the cholesterol biosynthesis pathway exhibit a high degree of stereospecificity for their substrates.

The cyclization of 2,3-oxidosqualene (B107256) to form lanosterol is a highly stereoselective process, resulting in a specific chair-boat-chair conformation. nih.gov Subsequent enzymatic reactions, including the demethylations and reductions that convert lanosterol to cholesterol, are also stereospecific.

The lanosterol 14α-demethylase enzyme, for example, not only recognizes the length of the side chain but also its stereochemistry. Studies with yeast P-45014DM have shown that it can demethylate the (Z)-24-ethylidene-24,25-dihydrolanosterol, albeit at a low rate, but does not metabolize the E-isomer. ebi.ac.uk This indicates a strict requirement for the spatial arrangement of the side chain.

Furthermore, the synthesis of various sterol analogs often involves stereoselective reactions to obtain the desired configuration at specific chiral centers. For instance, the synthesis of deuterated pentanor analogs of dihydrolanosterol started from (20S)- and (20R)-3β-acetoxy-23,24,25,26,27-pentanorlanost-8-en-22-oic acid to control the stereochemistry at C-20. jst.go.jpresearchgate.net Such synthetic strategies are essential for producing specific isomers to probe the stereochemical requirements of sterol-metabolizing enzymes. jst.go.jp

Research Gaps and Future Perspectives on 27 nor 24,25 Dihydrolanosterol

Unexplored Metabolic Fates and Enzymes

The metabolic journey of 27-Nor-24,25-dihydrolanosterol, a synthetic analog of a cholesterol precursor, is not fully charted. While its role as an inhibitor of cholesterol biosynthesis is recognized, the full spectrum of its metabolic transformations and the enzymes responsible remain an area of active investigation.

In rat liver homogenates, this compound is known to be converted to its corresponding cholesterol analog, 27-norcholesterol. jst.go.jp This transformation, however, is significantly less efficient than the conversion of lanosterol (B1674476) to cholesterol under similar conditions, with conversion rates of 6.5% for the former compared to 24.8% for the latter. jst.go.jp This suggests that while the established cholesterol synthesis machinery can process this compound, the structural modification at the C-27 position impedes the efficiency of one or more enzymatic steps.

One of the key enzymes in the post-lanosterol pathway is lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme. Studies have shown that a reconstituted monooxygenase system containing CYP51A1 from rat liver microsomes can catalyze the 14-demethylation of this compound. nih.gov The product of this reaction is inferred to be 27-nor-4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol. nih.gov This indicates that the absence of the C-27 methyl group does not abolish the substrate recognition by CYP51A1. However, the kinetics and efficiency of this reaction compared to the natural substrate, 24,25-dihydrolanosterol, require more detailed characterization.

Beyond 14-demethylation, the identities and roles of other enzymes in the metabolic cascade of this compound are less clear. The conversion to 27-norcholesterol implies the involvement of the entire suite of enzymes responsible for demethylation at C-4, isomerization, and reduction steps in the Kandutsch-Russell pathway. mdpi.comresearchgate.net However, the substrate specificity and potential rate-limiting nature of these enzymes for this unnatural sterol have not been systematically investigated. For instance, the enzymes responsible for the removal of the two methyl groups at the C-4 position and the subsequent steps leading to the final cholesterol analog are yet to be definitively identified and characterized in the context of this specific substrate.

Furthermore, research has identified other metabolites of this compound, though their structures were not fully elucidated in all studies. jst.go.jp This points to the existence of alternative metabolic pathways or side reactions that are currently unknown. The enzymes catalyzing these unexplored transformations represent a significant knowledge gap. It is also important to note that not all shortened side-chain analogs of dihydrolanosterol (B1674475) are metabolized. For example, 23,24,25,26,27-pentanordihydrolanosterol (B1259392) is not converted to its corresponding cholesterol analog, highlighting the critical importance of the side chain structure for substrate recognition by the biosynthetic enzymes. jst.go.jpnih.gov

Future research should focus on systematically identifying all metabolic products of this compound using advanced analytical techniques. Subsequently, efforts should be directed towards identifying and characterizing the specific enzymes responsible for each metabolic step, including their kinetics and substrate specificity. This will not only provide a complete picture of the metabolic fate of this compound but also offer deeper insights into the plasticity and limitations of the cholesterol biosynthetic pathway.

Comprehensive Systems Biology Integration

A systems-level understanding of how this compound impacts cellular metabolism is currently lacking. While its inhibitory effect on cholesterol biosynthesis is established, its broader influence on interconnected metabolic networks and signaling pathways remains largely unexplored. Integrating data on this compound into comprehensive systems biology models would provide a more holistic view of its cellular effects.

The biosynthesis of sterols is a complex process involving numerous enzymes and intermediates distributed between different cellular compartments, primarily the endoplasmic reticulum (ER) and lipid droplets. nih.gov The enzymes of the post-squalene pathway are thought to be organized into a functional complex, sometimes referred to as the "ERGosome," to enhance efficiency. nih.gov How an analog like this compound interacts with and potentially perturbs the dynamics of this multi-enzyme complex is a key question. A systems biology approach, combining proteomics, metabolomics, and computational modeling, could elucidate these interactions.

Furthermore, sterol biosynthesis is intricately linked with other major metabolic pathways and cellular processes. vliz.be Intermediates of the cholesterol pathway, such as lanosterol and 24,25-dihydrolanosterol, have regulatory roles, including triggering the degradation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the mevalonate (B85504) pathway. mdpi.comportlandpress.commdpi-res.comelifesciences.org Given its structural similarity, this compound may also exert such regulatory effects, but this has not been thoroughly investigated. A systems-level analysis would be crucial to map these potential regulatory feedback loops.

Recent research highlights the importance of sterol-rich domains at organelle contact sites, which are crucial for inter-organelle communication and metabolic coordination. nih.govbiorxiv.org The yeast protein Yet3, a homolog of the human BAP31, has been shown to recruit ergosterol (B1671047) biosynthesis enzymes to these contact sites. nih.gov It would be of significant interest to investigate whether this compound can influence the formation or function of these specialized membrane domains.

Future research should aim to integrate data on this compound into existing and new systems biology models of cellular metabolism. This would involve:

Lipidomics and Metabolomics: Comprehensive profiling of cellular lipids and metabolites in response to treatment with this compound to identify global metabolic shifts. creative-proteomics.com

Proteomics: Investigating changes in the expression and interaction partners of sterol biosynthesis enzymes and related proteins.

Flux Balance Analysis: Using computational models to predict how the introduction of this compound alters metabolic fluxes throughout the cellular network.

By adopting such a comprehensive approach, a deeper understanding of the on- and off-target effects of this compound can be achieved, moving beyond its role as a simple pathway inhibitor to that of a modulator of complex cellular systems.

Development of Advanced Analytical Techniques

The accurate detection and quantification of this compound and its metabolites in complex biological matrices present analytical challenges that necessitate the development and application of advanced techniques. The structural similarity of this compound to a multitude of endogenous sterols requires methods with high resolution and specificity. mdpi.com

Currently, the analysis of sterols relies heavily on chromatographic separation coupled with mass spectrometry (MS). creative-proteomics.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses for separating sterols. mdpi.comcreative-proteomics.com For instance, the metabolism of this compound has been studied using reversed-phase HPLC, where its 14-demethylated metabolite showed a relative retention time of 0.72 with respect to the parent compound. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often requiring derivatization to increase the volatility and thermal stability of the sterols. mdpi.com However, derivatization-free GC-MS/MS methods are also being developed for rapid analysis. mdpi.com For definitive structural elucidation and differentiation from isomers, tandem mass spectrometry (MS/MS) is invaluable. diva-portal.org Techniques like ultra-performance supercritical fluid chromatography coupled with tandem mass spectrometry (SFC-MS/MS) have shown promise for rapid and sensitive profiling of phytosterols (B1254722) and could be adapted for this compound. mdpi.comdiva-portal.org

While MS-based methods offer high sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides unparalleled detail for structural confirmation of novel metabolites. creative-proteomics.com Although less sensitive than MS, NMR is crucial for unambiguously identifying the exact structure of unknown metabolic products of this compound. creative-proteomics.com

A significant gap exists in the availability of specific and sensitive high-throughput methods for routine quantification of this compound and its key metabolites in biological samples. Developing such methods is crucial for detailed pharmacokinetic and pharmacodynamic studies. This would involve the synthesis of stable isotope-labeled internal standards for accurate quantification by isotope dilution mass spectrometry.

Future directions for analytical method development should include:

Optimized LC-MS/MS Methods: Development of highly specific and sensitive targeted LC-MS/MS assays using techniques like multiple reaction monitoring (MRM) for the simultaneous quantification of this compound and its predicted metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS): Application of HRMS for untargeted metabolomics to discover novel, unexpected metabolites of the compound.

Advanced Separation Techniques: Exploring the utility of multidimensional chromatography and ion mobility-mass spectrometry to resolve complex mixtures of sterol isomers.

Imaging Mass Spectrometry: Utilizing techniques like DESI or MALDI imaging to visualize the spatial distribution of this compound and its metabolites within tissues and cells, providing insights into its sites of action and metabolism.

These advanced analytical approaches will be instrumental in closing the existing gaps in our understanding of the metabolic fate and biological activity of this compound.

Biological Significance in Specific Model Organisms

The biological significance of this compound has been primarily investigated in the context of mammalian, specifically rat, liver preparations. jst.go.jpnih.govnih.gov While these studies have been informative about its metabolism and its role as an inhibitor of cholesterol biosynthesis, its effects in other model organisms remain largely unexplored. Expanding research to a broader range of model systems could reveal conserved or divergent biological roles and mechanisms of action.

In fungi, such as the baker's yeast Saccharomyces cerevisiae, the primary sterol is ergosterol, not cholesterol. The ergosterol biosynthesis pathway shares many enzymes with the mammalian cholesterol pathway, including the lanosterol 14α-demethylase (Erg11p), which is a major target for antifungal drugs. portlandpress.comtaylorfrancis.com Investigating the effects of this compound in yeast could provide valuable insights into its potential as an antifungal agent and help to understand the structure-activity relationships for inhibitors of Erg11p and other enzymes in the pathway. The well-characterized genetic system of yeast would also facilitate the identification of specific genes and pathways affected by this compound. taylorfrancis.com

In plants, sterol biosynthesis leads to a diverse array of phytosterols, which are essential for membrane function and as precursors to bioactive molecules like steroidal saponins. vliz.benih.gov The plant sterol biosynthesis pathway diverges from the animal pathway, with cycloartenol (B190886) being the initial cyclization product of 2,3-oxidosqualene (B107256) instead of lanosterol. nih.gov However, downstream enzymes like the sterol 14α-demethylase (CYP51) are conserved. nih.gov Studying the impact of this compound in model plants like Arabidopsis thaliana could uncover its effects on plant growth and development and its potential as a tool to probe the plant sterol pathway.

The nematode Caenorhabditis elegans is a sterol auxotroph, meaning it cannot synthesize sterols de novo and must acquire them from its diet. mdpi.com This makes it an excellent model to study the biological functions of specific sterols and their analogs. Providing C. elegans with this compound could reveal whether it can be utilized for essential functions and how it might interfere with the metabolism of dietary sterols.

Even within bacteria, some species like Methylococcus capsulatus have been shown to synthesize sterols. mdpi.compnas.org The enzymes in these bacterial pathways can differ significantly from their eukaryotic counterparts. mdpi.com Exploring the effects of this compound on such bacteria could lead to the discovery of novel enzyme inhibitory activities.

Future research should systematically evaluate the biological effects of this compound in a diverse range of model organisms:

| Model Organism | Potential Research Focus | Key Questions |

|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Antifungal activity, impact on ergosterol biosynthesis | Does it inhibit Erg11p? Does it affect membrane integrity or cell growth? |

| Arabidopsis thaliana (Plant) | Effects on plant growth, development, and phytosterol profiles | How does it interfere with the plant sterol pathway? Can it be metabolized? |

| Caenorhabditis elegans (Nematode) | Sterol utilization and interference with dietary sterol metabolism | Can it substitute for essential sterols? Does it cause developmental defects? |

| Methylococcus capsulatus (Bacterium) | Inhibition of bacterial sterol synthesis | Does it affect the bacterial-specific sterol demethylation enzymes? |

By expanding the scope of research beyond mammalian systems, a more complete and comparative understanding of the biological significance of this compound can be achieved, potentially uncovering new applications and fundamental biological insights.

Q & A

What are the standard methodologies for detecting and quantifying 27-Nor-24,25-dihydrolanosterol in biological samples?

Basic Research Question

Answer: Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is the gold standard for quantifying this compound in serum or cellular extracts. Protocols involve derivatization (e.g., silylation) to enhance volatility, followed by separation on a nonpolar capillary column (e.g., DB-5MS) and quantification using internal standards like deuterated cholesterol. Ratios to cholesterol (R_sterol) are calculated to normalize data across samples .

Advanced Research Question

Answer: Technical challenges include distinguishing this compound from structurally similar sterols (e.g., lanosterol, dihydrolanosterol). High-resolution tandem MS (HR-MS/MS) with collision-induced dissociation (CID) can resolve isobaric interferences. For in situ localization, matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) is emerging but requires optimization of matrix selection (e.g., 9-aminoacridine) to avoid fragmentation .

How does this compound function in sterol biosynthesis across different organisms?

Basic Research Question

Answer: In mammals, this compound is a downstream intermediate in cholesterol biosynthesis, formed via the reduction of lanosterol by sterol reductases. In fungi (e.g., Schizosaccharomyces pombe), it serves as a precursor for ergosterol via cytochrome P-450-dependent demethylation and isomerization .

Advanced Research Question

Answer: Divergent biosynthetic pathways exist between organisms. For example, yeast Schizosaccharomyces octosporus converts this compound to eburicol (24-methylene-24,25-dihydrolanosterol) via C-24 methylation, a step absent in mammalian systems. This divergence necessitates species-specific enzyme inhibition studies (e.g., using azoles for fungal CYP51 vs. mammalian CYP51A1) .

What experimental models are suitable for studying pharmacological inhibition of this compound metabolism?

Basic Research Question

Answer: Human hepatocyte cell lines (e.g., HepG2) or primary murine hepatocytes are used to assess inhibition of sterol reductases. Azole antifungals (e.g., fluconazole) are administered at therapeutic doses (400 mg/day), with sterol levels monitored via GC-MS. Parallel measurement of downstream markers (e.g., R_lathosterol) ensures specificity .

Advanced Research Question

Answer: Contradictory data arise when comparing in vitro and in vivo models. For instance, fluconazole increases serum R_24,25-dihydrolanosterol 35-fold in humans but only 3.6-fold in rodents. This discrepancy may reflect interspecies differences in CYP51A1 affinity or hepatic clearance rates. Dual-isotope tracer studies (³H/¹⁴C-labeled sterols) can clarify tissue-specific turnover .

How do cytochrome P-450 enzymes interact with this compound in sterol-modifying pathways?

Advanced Research Question

Answer: CYP51 (lanosterol 14α-demethylase) catalyzes the oxidative removal of the C-14 methyl group from this compound. In yeast, purified CYP14DM generates 32-hydroxy-24,25-dihydrolanosterol as a transient intermediate, detectable via thin-layer chromatography (TLC) with ³H-labeled substrates . Mammalian CYP51A1 exhibits lower catalytic efficiency for this substrate, requiring co-factor optimization (e.g., NADPH-cytochrome P450 reductase) in reconstituted assays .

What purification strategies resolve this compound from complex sterol mixtures?

Basic Research Question

Answer: Solid-phase extraction (SPE) using silica-based cartridges with gradient elution (hexane → ethyl acetate) isolates nonpolar sterols. Subsequent purification via normal-phase HPLC (e.g., Zorbax Sil column, isocratic 95:5 hexane/isopropanol) achieves >95% purity .

Advanced Research Question

Answer: High-performance counter-current chromatography (HPCCC) with dual-mode elution (heptane/ethyl acetate/methanol/water) resolves this compound from lanolin-derived matrices. Key parameters include stationary phase retention (>80%) and flow rate optimization (2 mL/min) to minimize co-elution with cholesterol .

How can researchers reconcile contradictory data on this compound accumulation under azole treatment?

Advanced Research Question

Answer: Discrepancies in accumulation levels (e.g., 400-fold increase with itraconazole vs. 35-fold with fluconazole) reflect differential inhibition kinetics. Itraconazole’s lipophilicity enhances tissue penetration, prolonging CYP51 inhibition. Researchers should standardize pharmacokinetic parameters (e.g., AUC₀–₂₄) and control for inter-individual variability in hepatic enzyme expression .

What criteria should guide the selection of in vivo vs. in vitro models for studying this compound metabolism?

Advanced Research Question

Answer: In vitro models (e.g., microsomal preparations) are optimal for enzyme kinetic studies (Km, Vmax). For systemic effects (e.g., serum sterol dynamics), transgenic mouse models (e.g., CYP51A1 knockouts) or clinical trials with stable isotope tracers are preferred. Cross-validation using both approaches is critical to account for compartmentalization artifacts .

How does this compound modulate regulatory pathways beyond cholesterol synthesis?

Advanced Research Question

Answer: In macrophages, this compound accumulation under azole treatment does not alter NF-κB signaling (unlike structurally related taraxasterol). However, elevated oxysterols (e.g., R_27-hydroxycholesterol) may activate liver X receptors (LXRs), necessitating transcriptomic profiling (RNA-seq) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.